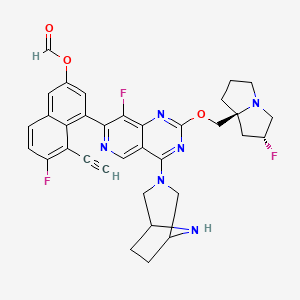

MRTX1133 formic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H31F3N6O3 |

|---|---|

Poids moléculaire |

628.6 g/mol |

Nom IUPAC |

[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate |

InChI |

InChI=1S/C34H31F3N6O3/c1-2-24-27(36)7-4-19-10-23(46-18-44)11-25(28(19)24)30-29(37)31-26(13-38-30)32(42-15-21-5-6-22(16-42)39-21)41-33(40-31)45-17-34-8-3-9-43(34)14-20(35)12-34/h1,4,7,10-11,13,18,20-22,39H,3,5-6,8-9,12,14-17H2/t20-,21?,22?,34+/m1/s1 |

Clé InChI |

QOXCWFZKRZJQBE-OHAKLNMTSA-N |

SMILES isomérique |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)OC=O)F |

SMILES canonique |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)OC=O)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRTX1133 on KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for MRTX1133, a potent and selective non-covalent inhibitor of the KRAS G12D mutant protein. It details the molecular interactions, impact on cellular signaling, and methodologies used to characterize this promising therapeutic agent.

Executive Summary

The Kirsten Rat Sarcoma (KRAS) oncogene is frequently mutated in various cancers, with the G12D substitution being one of the most common and historically considered "undruggable." MRTX1133, developed by Mirati Therapeutics, represents a significant breakthrough as a highly selective, non-covalent inhibitor that specifically targets KRAS G12D. It binds to a unique pocket on the protein, stabilizing it in an inactive state and thereby blocking downstream oncogenic signaling pathways. This leads to the inhibition of cancer cell proliferation and tumor growth. Preclinical data has demonstrated picomolar binding affinity and potent anti-tumor activity in various models, paving the way for its clinical investigation.

Core Mechanism of Action

MRTX1133 exerts its inhibitory effect through a precise and non-covalent interaction with the KRAS G12D protein. Unlike covalent inhibitors that form a permanent bond, MRTX1133 binds reversibly, offering a distinct pharmacological profile.

2.1 Binding Site and Interaction: MRTX1133 binds to the switch-II pocket of the KRAS G12D protein.[1][2] This pocket is a crucial region that changes conformation depending on whether KRAS is bound to Guanosine Triphosphate (GTP) in its active state or Guanosine Diphosphate (GDP) in its inactive state. Molecular dynamics simulations and co-crystal structures (PDB ID: 7RPZ) reveal that MRTX1133 forms specific hydrogen bonds and hydrophobic interactions with key residues within this pocket, including the mutated aspartate at position 12 (D12) and residues like Gly60.[3][4] This high-affinity interaction is crucial for its potency and selectivity.[2]

2.2 Inhibition of Both Active and Inactive States: A key feature of MRTX1133 is its ability to bind to both the GTP-bound (active) and GDP-bound (inactive) forms of KRAS G12D.[1][3] By engaging both states, MRTX1133 effectively traps the KRAS G12D protein in an inactive conformation. This prevents the protein from interacting with its downstream effector proteins, such as RAF kinases, which are necessary to initiate the signaling cascade that drives cell growth and survival.[1][2] Molecular dynamics simulations show that MRTX1133 binding stabilizes the switch-II region and maintains the switch-I region in a dynamically inactive conformation, thus achieving its inhibitory effect.[3]

2.3 Disruption of Downstream Signaling: The KRAS protein functions as a molecular switch in cellular signaling. When activated, KRAS G12D constitutively activates pro-tumorigenic downstream pathways, primarily the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5] By locking KRAS G12D in an inactive state, MRTX1133 effectively blocks the activation of these cascades. This is experimentally observed through a significant reduction in the phosphorylation of key downstream markers like ERK (pERK) and S6 (pS6) in KRAS G12D-mutant cancer cells following treatment with MRTX1133.[5][6]

Quantitative Data

The potency and selectivity of MRTX1133 have been quantified through various biochemical and cellular assays.

| Parameter | Target | Value | Assay Type | Reference |

| Binding Affinity (KD) | KRAS G12D | ~0.2 pM | Surface Plasmon Resonance (SPR) | [1] |

| KRAS (Wild-Type) | ~2560 nM | Biochemical Competition Assay | [3] | |

| Biochemical Potency (IC50) | KRAS G12D | <2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [5][7] |

| KRAS G12D | 0.14 nM | TR-FRET Nucleotide Exchange | [8] | |

| KRAS (Wild-Type) | 5.37 nM | TR-FRET Nucleotide Exchange | [8] | |

| KRAS G12C | 4.91 nM | TR-FRET Nucleotide Exchange | [8] | |

| KRAS G12V | 7.64 nM | TR-FRET Nucleotide Exchange | [8] | |

| Cellular Potency (IC50) | KRAS G12D Mutant Cell Lines (Median) | ~5 nM | Cell Viability / pERK Inhibition | [1][5] |

| KRAS Wild-Type Cell Lines | >1000-fold higher | Cell Viability | [1][5] |

Table 1: Biochemical and Cellular Potency of MRTX1133.

| Cell Line | Cancer Type | KRAS Mutation | MRTX1133 IC50 | Reference |

| HPAC | Pancreatic | G12D | Submicromolar | [9] |

| AsPC-1 | Pancreatic | G12D | ~5 nM | [5] |

| Panc 04.03 | Pancreatic | G12D | Single-digit nM | [1] |

| LS513 | Colorectal | G12D | 39 nM | [10] |

| MIA PaCa-2 | Pancreatic | G12C | >1 µM (Resistant) | [9] |

| BxPC-3 | Pancreatic | Wild-Type | >1 µM (Resistant) | [9] |

Table 2: Cellular Activity of MRTX1133 in Various Cancer Cell Lines.

Experimental Protocols

The characterization of MRTX1133 involves a suite of biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.

4.1 Biochemical Competition Binding Assay

This assay quantitatively measures the binding affinity of MRTX1133 to KRAS G12D by competing against a known binding ligand.

-

Principle: A DNA-tagged KRAS G12D protein is incubated with a biotinylated capture ligand immobilized on streptavidin-coated magnetic beads. In the presence of a competing inhibitor like MRTX1133, the amount of KRAS G12D captured on the beads is reduced. The amount of captured protein is quantified via qPCR of the DNA tag.

-

Protocol:

-

Protein Preparation: Transiently transfect HEK293 cells with constructs for N-terminally DNA-tagged KRAS G12D. Harvest protein extracts using M-PER extraction buffer supplemented with protease and phosphatase inhibitors.

-

Assay Plate Setup: In a 384-well plate, add the KRAS G12D protein extract.

-

Compound Addition: Add serial dilutions of MRTX1133 (or DMSO as a vehicle control) to the wells.

-

Capture: Add the immobilized biotinylated capture ligand on magnetic beads to each well. Incubate to allow competitive binding to reach equilibrium.

-

Washing: Use a magnetic plate washer to wash the beads and remove unbound protein.

-

Elution: Elute the captured KRAS G12D protein from the beads.

-

Quantification: Quantify the amount of eluted, DNA-tagged KRAS G12D protein using a standard qPCR protocol.

-

Data Analysis: Calculate KD values by fitting the competition binding data to a dose-response curve.

-

4.2 pERK Inhibition Cellular Assay (Western Blot)

This assay assesses the functional consequence of MRTX1133 binding by measuring the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.

-

Principle: KRAS G12D mutant cancer cells are treated with MRTX1133. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated ERK (pERK) relative to total ERK, providing a measure of pathway inhibition.

-

Protocol:

-

Cell Culture: Plate KRAS G12D mutant cells (e.g., HPAF-II, LS513) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of MRTX1133 (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against pERK (e.g., Cell Signaling Technology, #4370). Subsequently, probe with a primary antibody for total ERK and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities and normalize pERK levels to total ERK to determine the extent of inhibition.

-

4.3 Cell Viability Assay

This assay measures the effect of MRTX1133 on the proliferation and survival of cancer cells.

-

Principle: The assay quantifies the number of viable cells in culture after treatment with the inhibitor. The CellTiter-Glo® Luminescent Cell Viability Assay is commonly used, which measures ATP levels as an indicator of metabolically active cells.

-

Protocol:

-

Cell Seeding: Seed KRAS G12D mutant cells (and wild-type controls) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well. Allow cells to attach for 24 hours.

-

Compound Treatment: Add serial dilutions of MRTX1133 to the wells. Include DMSO-treated wells as a negative control.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the DMSO control and plot the results as a percentage of viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.

-

4.4 In Vivo Xenograft Model Efficacy Study

This experiment evaluates the anti-tumor activity of MRTX1133 in a living organism.

-

Principle: Human cancer cells with the KRAS G12D mutation are implanted into immunodeficient mice. Once tumors are established, the mice are treated with MRTX1133, and tumor growth is monitored over time.

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of KRAS G12D mutant cancer cells (e.g., Panc 04.03, HPAC) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, MRTX1133 at various doses).

-

Drug Administration: Administer MRTX1133 or vehicle via the specified route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).[5]

-

Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI) or tumor regression to determine efficacy.

-

Mechanisms of Resistance

Despite the potent activity of MRTX1133, cancer cells can develop resistance through various mechanisms. Understanding these is critical for developing combination therapies.

-

Reactivation of Signaling: Treatment can lead to feedback reactivation of upstream signaling molecules like EGFR or HER2.[5][11] This can reactivate the MAPK or PI3K pathways, bypassing the KRAS G12D blockade.

-

Genetic Alterations: Acquired resistance can emerge from new mutations or amplifications in genes within the KRAS pathway or parallel pathways, such as amplifications of Kras itself, Yap1, Myc, or mutations in PIK3CA.[12]

-

Epithelial-to-Mesenchymal Transition (EMT): Some cancer cells can undergo EMT, a phenotypic change that is associated with resistance to KRAS inhibition.[12]

Conclusion

MRTX1133 is a pioneering, non-covalent inhibitor that demonstrates high potency and selectivity for the KRAS G12D oncoprotein. Its mechanism of action, centered on binding to the switch-II pocket and locking the protein in an inactive state, leads to the effective shutdown of critical downstream signaling pathways. The comprehensive preclinical data, gathered through a range of robust biochemical and cellular assays, validates its mechanism and supports its ongoing clinical development as a targeted therapy for patients with KRAS G12D-mutant cancers. Future research will focus on overcoming resistance mechanisms, likely through rational combination therapies that target parallel or feedback pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

The Kinetics of Engagement: A Deep Dive into Non-covalent KRAS G12D Inhibition

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy. However, the advent of non-covalent inhibitors is shifting this paradigm. Understanding the binding kinetics of these inhibitors is paramount for developing effective therapeutics with prolonged target engagement and downstream signaling inhibition. This technical guide provides an in-depth analysis of the binding kinetics of a leading non-covalent KRAS G12D inhibitor, MRTX1133, and other relevant compounds, supported by detailed experimental protocols and visual representations of key biological and experimental processes.

Quantitative Analysis of Inhibitor Binding Affinity

The binding affinity of non-covalent inhibitors to KRAS G12D is a critical determinant of their potency. The equilibrium dissociation constant (KD) is a key metric, with lower values indicating a stronger interaction. The following tables summarize the reported KD values for notable non-covalent KRAS G12D inhibitors.

| Inhibitor | Target | KD (nM) | Method | Reference |

| MRTX1133 | KRAS G12D | ~0.0002 | Surface Plasmon Resonance (SPR) | [1] |

| BI-2865 | KRAS G12D | 32 | Not Specified | [2] |

| BI-2852 | KRAS G12D | 450 (IC50) | Not Specified | [2] |

Table 1: Binding Affinities of Non-covalent Inhibitors for KRAS G12D.

It is important to note that while the KD value provides a measure of the overall binding strength, it does not reveal the individual association (kon) and dissociation (koff) rates, which are crucial for understanding the duration of target engagement. For MRTX1133, it has been observed to have a long dissociation half-life from KRAS G12D, suggesting a very slow koff rate. This prolonged residence time is a key characteristic that contributes to its potent and sustained inhibition of KRAS signaling.[3]

| Inhibitor | KRAS Mutant | KD (nM) |

| BI-2865 | Wild-type | 6.9 |

| BI-2865 | G12C | 4.5 |

| BI-2865 | G12V | 26 |

| BI-2865 | G13D | 4.3 |

Table 2: Binding Affinities of the pan-KRAS inhibitor BI-2865 to various KRAS mutants. [2]

Experimental Protocols for Determining Binding Kinetics

The precise measurement of binding kinetics is essential for the characterization of drug candidates. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two powerful, label-free techniques widely used for this purpose.

Surface Plasmon Resonance (SPR)

SPR measures the real-time interaction between a ligand (e.g., KRAS G12D protein) immobilized on a sensor chip and an analyte (e.g., the inhibitor) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Protocol for SPR Analysis of KRAS G12D Inhibitors:

-

Protein Immobilization:

-

Recombinant KRAS G12D protein (amino acids 2-169 with a C-terminal biotinylation) is expressed in E. coli and purified.

-

A streptavidin-coated sensor chip is conditioned and activated.

-

The biotinylated KRAS G12D protein is immobilized on the sensor chip surface to a target density. A reference channel is prepared without the protein to subtract non-specific binding.

-

-

Analyte Preparation:

-

The non-covalent inhibitor (e.g., MRTX1133) is dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to create a stock solution.

-

A series of dilutions of the inhibitor are prepared in the running buffer.

-

-

Binding Measurement:

-

The SPR instrument is equilibrated with running buffer.

-

The different concentrations of the inhibitor are injected sequentially over the sensor and reference channels. This is the association phase .

-

After each injection, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor from the protein. This is the dissociation phase .

-

For inhibitors with very slow dissociation rates like MRTX1133, a single injection may be performed, and the sensor chip may not be regenerated for subsequent runs.[3]

-

-

Data Analysis:

-

The sensorgram data (response units vs. time) is corrected for non-specific binding by subtracting the reference channel signal.

-

The association rate (kon) and dissociation rate (koff) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff to kon.

-

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. Binding of an analyte to the immobilized protein causes a change in the thickness of the biological layer, resulting in a wavelength shift in the interference pattern, which is monitored in real-time.

Experimental Protocol for BLI Analysis of Small Molecule-Protein Interactions:

-

Biosensor Preparation:

-

Streptavidin-coated biosensors are hydrated in the assay buffer.

-

Biotinylated KRAS G12D protein is loaded onto the biosensors.

-

-

Assay Plate Setup:

-

A 96-well or 384-well microplate is used.

-

Wells are filled with assay buffer for baseline measurement, inhibitor solutions at different concentrations for the association step, and buffer for the dissociation step.

-

-

Binding Measurement:

-

The biosensors with immobilized KRAS G12D are first dipped into the baseline buffer wells to establish a stable baseline.

-

The biosensors are then moved to the wells containing the inhibitor solutions to measure the association phase .

-

Finally, the biosensors are transferred to the buffer-only wells to measure the dissociation phase .

-

-

Data Analysis:

-

The resulting data (wavelength shift vs. time) is analyzed using the instrument's software.

-

The association (kon) and dissociation (koff) rates are obtained by fitting the curves to a suitable binding model.

-

The KD is then calculated from the ratio of koff and kon.

-

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological pathways and experimental procedures involved in studying KRAS G12D inhibitors.

Caption: KRAS G12D Signaling Pathway and Inhibition.

Caption: SPR Experimental Workflow for Binding Kinetics.

Caption: Bio-Layer Interferometry (BLI) Workflow.

References

Unraveling the Specificity of MRTX1133 for KRAS G12D: A Structural and Mechanistic Deep Dive

For Immediate Release

SAN DIEGO, CA – In a significant advancement for precision oncology, the development of MRTX1133 has provided a potent and selective inhibitor targeting the KRAS G12D mutation, historically considered an "undruggable" target. This technical guide delves into the structural basis of MRTX1133's remarkable selectivity, offering insights for researchers, scientists, and drug development professionals. Through an examination of its molecular interactions, binding affinities, and the experimental methodologies used for its characterization, we illuminate the key features that govern its specificity.

Core Tenets of MRTX1133 Selectivity

MRTX1133 achieves its high affinity and selectivity for KRAS G12D through a series of optimized interactions within the switch-II pocket of the protein. The inhibitor was engineered through extensive structure-based drug design to form a crucial salt bridge with the mutant aspartate-12 (D12) residue, a feature absent in wild-type KRAS which possesses a glycine at this position. This interaction is a cornerstone of its mutant-specific activity.

Furthermore, MRTX1133's structure allows it to form a network of favorable contacts with surrounding amino acid residues, including a notable interaction with histidine-95 (H95). This residue is conserved in KRAS but differs in other RAS paralogs like HRAS and NRAS, contributing to MRTX1133's selectivity for KRAS over other RAS family members. The inhibitor's ability to bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D further enhances its therapeutic potential by targeting the protein regardless of its nucleotide state.

Quantitative Analysis of Binding Affinity

The potency and selectivity of MRTX1133 have been quantified through various biophysical and biochemical assays. The following table summarizes the key binding affinity data, demonstrating the remarkable preference of MRTX1133 for KRAS G12D.

| Target | Assay Type | Metric | Value | Selectivity vs. KRAS WT | Reference |

| KRAS G12D | SPR | K D | ~0.2 pM | ~700-fold | [1] |

| HTRF | IC 50 | <2 nM | >1,000-fold (cellular) | [1] | |

| pERK Assay | IC 50 | ~5 nM (median) | >1,000-fold (cellular) | [1] | |

| KRAS WT | SPR | K D | ~140 pM | - | [1] |

| HRAS G12D | Cellular | - | No significant activity | - | |

| NRAS G12D | Cellular | - | No significant activity | - | |

| KRAS G12C | Cellular | - | Significant activity | - | |

| KRAS G13D | Cellular | - | Significant activity | - |

Visualizing the Structural Basis of Selectivity

The intricate interactions between MRTX1133 and KRAS G12D can be visualized to better understand the origins of its selectivity.

References

In Vitro Potency and Efficacy of MRTX1133 Formic Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and efficacy of MRTX1133 formic salt, a potent and selective noncovalent inhibitor of KRAS G12D. The information is compiled to assist researchers and drug development professionals in understanding the preclinical characteristics of this compound.

Core Data Presentation

The following tables summarize the quantitative data on the in vitro potency and efficacy of this compound salt across various biochemical and cellular assays.

Table 1: Biochemical Potency of MRTX1133

| Assay Type | Metric | Value | Target | Conditions |

| Time-Resolved FRET (TR-FRET) | IC50 | <2 nM | KRAS G12D | Inactive, GDP-loaded |

| Surface Plasmon Resonance (SPR) | KD | 0.2 pM | KRAS G12D | |

| Nucleotide Exchange Assay | IC50 | 0.14 nM | KRAS G12D | Inhibition of SOS1-catalyzed nucleotide exchange |

| TR-FRET | IC50 | 5.37 nM | KRAS WT | |

| TR-FRET | IC50 | 4.91 nM | KRAS G12C | |

| TR-FRET | IC50 | 7.64 nM | KRAS G12V |

Table 2: Cellular Potency of MRTX1133 in KRAS G12D Mutant Cell Lines

| Cell Line | Cancer Type | Assay Type | Metric | Value (nM) |

| AGS | Gastric Cancer | 2D Viability | IC50 | 6 |

| AGS | Gastric Cancer | pERK Inhibition | IC50 | 2 |

| AsPC-1 | Pancreatic Cancer | 2D Viability | IC50 | 7-10 |

| SW1990 | Pancreatic Cancer | 2D Viability | IC50 | 7-10 |

| HPAC | Pancreatic Cancer | pERK Inhibition | IC50 | 1-10 |

| Panc 04.03 | Pancreatic Cancer | pERK Inhibition | IC50 | 1-10 |

| Panc 02.03 | Pancreatic Cancer | pERK Inhibition | IC50 | 1-10 |

| GP2D | Pancreatic Cancer | pERK Inhibition | IC50 | 1-10 |

| Suit2 | Pancreatic Cancer | pERK Inhibition | IC50 | 1-10 |

| A427 | Lung Cancer | pERK Inhibition | IC50 | 1-10 |

| SNU1033 | Biliary Tract Cancer | pERK Inhibition | IC50 | 1-10 |

| LS513 | Colorectal Cancer | 2D Viability | IC50 | ~5 |

| HPAF-II | Pancreatic Cancer | 2D Viability | IC50 | ~5 |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Biochemical Assay: Time-Resolved FRET (TR-FRET) for KRAS G12D Binding

This protocol outlines a TR-FRET displacement assay to measure the binding of MRTX1133 to inactive (GDP-loaded) KRAS G12D.

Materials:

-

Biotinylated KRAS G12D (amino acids 1-169)

-

Cy5-labeled tracer

-

Terbium-streptavidin

-

Assay Buffer: 50 mM Tris, 230 mM NaCl

-

This compound salt

-

DMSO

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of MRTX1133 in DMSO.

-

Dispense the MRTX1133 dilutions into the assay plate using an acoustic dispenser (e.g., ECHO 650) to achieve a final DMSO concentration of 1%.

-

Add 5 µL of biotinylated KRAS G12D to each well.

-

Add 5 µL of a solution containing Cy5-labeled tracer and terbium-streptavidin. Final concentrations should be approximately 10 nM for the tracer and 0.5 nM for the terbium-streptavidin.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and Cy5 wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Cell Viability (CellTiter-Glo®)

This protocol describes a method to assess the effect of MRTX1133 on the viability of cancer cell lines.

Materials:

-

KRAS G12D mutant cancer cell lines

-

Complete cell culture medium

-

This compound salt

-

DMSO

-

96-well, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

-

Seed 2,000 to 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of MRTX1133 in complete culture medium (final DMSO concentration should be ≤0.5%).

-

Treat the cells with the MRTX1133 dilutions and a vehicle control (DMSO) and incubate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression model.

Cellular Assay: Western Blot for Phospho-ERK and Phospho-AKT

This protocol details the detection of changes in the phosphorylation status of key proteins in the KRAS signaling pathway upon treatment with MRTX1133.

Materials:

-

KRAS G12D mutant cancer cell lines

-

Complete cell culture medium

-

This compound salt

-

DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK (T202/Y204), anti-total ERK, anti-p-AKT (S473), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and treat with various concentrations of MRTX1133 and a vehicle control for a specified duration (e.g., 2 to 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

The KRAS G12D Inhibitor MRTX1133: A Technical Guide to its Effects on Downstream Signaling in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular impact of MRTX1133, a selective inhibitor of the KRAS G12D mutation, on critical downstream signaling pathways in pancreatic ductal adenocarcinoma (PDAC). As KRAS mutations are present in over 90% of PDAC cases, with the G12D alteration being the most prevalent, targeted therapies like MRTX1133 represent a significant advancement in the treatment landscape for this challenging disease.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of MRTX1133, its quantitative effects on cellular signaling and viability, and detailed protocols for key experimental procedures.

Mechanism of Action of MRTX1133

MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutant protein.[2][3][5] It has been engineered through extensive structure-based drug design to bind with high affinity to the switch-II pocket of KRAS G12D in both its active (GTP-bound) and inactive (GDP-bound) states.[6][7] This binding interaction stabilizes the inactive conformation of KRAS G12D, thereby preventing its interaction with downstream effector proteins and inhibiting the constitutive activation of pro-tumorigenic signaling pathways.[8][9] MRTX1133 demonstrates remarkable selectivity for KRAS G12D over wild-type KRAS, with a selectivity of over 1,000-fold, minimizing off-target effects.[5]

Effects on Downstream Signaling Pathways

The constitutive activation of KRAS G12D drives pancreatic tumorigenesis primarily through the activation of the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR signaling cascades.[5][10] MRTX1133 effectively suppresses these pathways, leading to anti-proliferative and pro-apoptotic effects in KRAS G12D-mutant pancreatic cancer cells.

MAPK Pathway Inhibition

MRTX1133 treatment leads to a dose-dependent reduction in the phosphorylation of key components of the MAPK pathway, including MEK, ERK1/2, and the downstream effector S6.[5][11][12] This inhibition of MAPK signaling is a primary mechanism through which MRTX1133 exerts its anti-tumor effects.[1]

PI3K/AKT/mTOR Pathway Modulation

Inhibition of KRAS G12D by MRTX1133 also results in the downregulation of the PI3K/AKT/mTOR pathway, as evidenced by reduced phosphorylation of AKT and S6.[5][12] This pathway is crucial for cell survival, growth, and proliferation, and its suppression contributes significantly to the therapeutic efficacy of MRTX1133.

Induction of Apoptosis

By inhibiting these critical survival pathways, MRTX1133 treatment leads to the induction of apoptosis in pancreatic cancer cells.[12] This is characterized by an increase in the expression of pro-apoptotic markers such as cleaved PARP-1 and cleaved caspase-3.[12]

Feedback Mechanisms and Resistance

Despite its potent anti-tumor activity, treatment with MRTX1133 can lead to the development of resistance. One identified mechanism is the feedback activation of upstream receptor tyrosine kinases, such as EGFR and HER2, following the inhibition of downstream signaling.[5][13] This feedback loop can reactivate the MAPK and PI3K/AKT pathways, diminishing the efficacy of MRTX1133 as a monotherapy.[8] These findings provide a strong rationale for combination therapies targeting both KRAS G12D and these feedback pathways.[2][13]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of MRTX1133 from various preclinical studies in pancreatic cancer models.

Table 1: In Vitro Efficacy of MRTX1133 in KRAS G12D-Mutant Pancreatic Cancer Cell Lines

| Cell Line | IC50 (Cell Viability) | IC50 (pERK Inhibition) | Reference |

| AsPC-1 | 7-10 nM | 1-10 nM | [14][15] |

| HPAF-II | > 1,000 nM | - | [11] |

| PANC-1 | > 5,000 nM | - | [11][16] |

| SW1990 | 7-10 nM | 1-10 nM | [14][15] |

| HPAC | - | - | [5] |

| SUIT-2 | - | - | [8] |

| Panc 04.03 | - | 1-10 nM | [15] |

| Panc 02.03 | - | 1-10 nM | [15] |

| GP2D | - | 1-10 nM | [15] |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Table 2: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models

| Xenograft Model | Treatment Dose and Schedule | Tumor Growth Inhibition/Regression | Reference |

| HPAC | 30 mg/kg, twice daily (IP) | 85% regression | [5] |

| AsPC-1 | Not specified | Significant delay in tumor growth | [12] |

| KPC (Genetically Engineered Mouse Model) | Not specified | Tumor shrinkage | [17] |

| Patient-Derived Xenografts (PDX) | Not specified | 73% (8 out of 11 models) showed ≥30% tumor regression | [5] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: KRAS G12D downstream signaling and MRTX1133 inhibition.

Caption: Experimental workflow for evaluating MRTX1133's effects.

Experimental Protocols

Western Blot Analysis of Downstream Signaling Proteins

This protocol details the procedure for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following MRTX1133 treatment.

Materials:

-

KRAS G12D mutant pancreatic cancer cell lines (e.g., AsPC-1, SW1990)

-

Cell culture medium and supplements

-

MRTX1133

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-ERK1/2

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-AKT

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of MRTX1133 or DMSO for the desired time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of MRTX1133 on the metabolic activity of pancreatic cancer cells, which serves as an indicator of cell viability.

Materials:

-

KRAS G12D mutant pancreatic cancer cell lines

-

96-well plates

-

Cell culture medium

-

MRTX1133

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of MRTX1133 or DMSO for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value of MRTX1133.[18][19][20]

Immunoprecipitation of KRAS

This protocol outlines the procedure for isolating KRAS protein from cell lysates to subsequently analyze its activation state or binding to other proteins.

Materials:

-

KRAS G12D mutant pancreatic cancer cell lines

-

Cell culture medium

-

MRTX1133

-

DMSO

-

Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors)

-

Anti-KRAS antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer without detergents)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Microcentrifuge

Procedure:

-

Cell Lysis: Treat cells as required, then lyse them in a non-denaturing lysis buffer on ice.

-

Pre-clearing Lysates: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-KRAS antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated KRAS protein from the beads using an appropriate elution buffer.

-

Analysis: The eluted protein can be analyzed by Western blotting to assess its post-translational modifications, or used in downstream assays to measure its GTP-loading state as an indicator of activation.

Conclusion

MRTX1133 has demonstrated significant preclinical efficacy in targeting KRAS G12D-mutant pancreatic cancer by effectively inhibiting the MAPK and PI3K/AKT downstream signaling pathways. This leads to reduced cell proliferation and increased apoptosis. The quantitative data from in vitro and in vivo models underscore its potential as a therapeutic agent. However, the emergence of resistance through feedback mechanisms highlights the need for rational combination therapies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular effects of MRTX1133 and to explore novel therapeutic strategies for this devastating disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 3. Mining Cancer Cell Line-Based Drugs to Benefit KRAS(G12D) Pancreatic Adenocarcinoma Patients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]

- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Orthotopic Pancreatic Cancer Cell Lines with Kras-G12D Mutation Derived from C57BL/6-KPC Mice_GemPharmatech [en.gempharmatech.com]

- 7. "Novel pancreatic cancer cell lines derived from genetically engineered" by María P. Torres, Satyanarayana Rachagani et al. [digitalcommons.unmc.edu]

- 8. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 13. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. New KRAS Drug MRTX1133 Targets Pancreatic Cancer - Seena Magowitz Foundation [seenamagowitzfoundation.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. texaschildrens.org [texaschildrens.org]

The Discovery and Development of MRTX1133: A Technical Overview for Targeted KRAS G12D Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology, with the KRAS G12D mutation being one of the most prevalent and aggressive drivers of human cancers, particularly pancreatic ductal adenocarcinoma.[1][2] The development of MRTX1133 by Mirati Therapeutics marked a significant breakthrough as the first potent and selective, non-covalent inhibitor of KRAS G12D.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of MRTX1133, intended for researchers and professionals in the field of drug development. The journey of MRTX1133, from its rational design to its eventual discontinuation due to formulation challenges, offers valuable insights into the complexities of targeting oncogenic KRAS.

Introduction: The Challenge of Targeting KRAS G12D

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene, especially at codon 12, lead to constitutively active KRAS, driving oncogenesis. The G12D mutation, where glycine is replaced by aspartic acid, is particularly challenging to target due to the lack of a reactive cysteine residue for covalent inhibition, a strategy that proved successful for KRAS G12C inhibitors.[3][4] The development of a non-covalent inhibitor with high affinity and selectivity for KRAS G12D was therefore a paramount goal in cancer drug discovery.

Discovery and Optimization of MRTX1133

The discovery of MRTX1133 was the result of an extensive structure-based drug design campaign.[3][5] Starting from the scaffold of a KRAS G12C inhibitor, medicinal chemists at Mirati Therapeutics systematically optimized the molecule to achieve high-affinity, non-covalent binding to the switch II pocket of KRAS G12D.[6] This effort led to the identification of MRTX1133, a compound with picomolar binding affinity and remarkable selectivity for KRAS G12D over wild-type KRAS.[7]

Mechanism of Action

MRTX1133 is a reversible inhibitor that binds to both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS G12D protein.[7][8][9] By occupying the switch II pocket, MRTX1133 disrupts the interaction of KRAS G12D with its downstream effectors, primarily RAF kinases, thereby inhibiting the MAPK signaling pathway (RAF/MEK/ERK) and the PI3K/AKT/mTOR pathway.[10][11][12] This blockade of oncogenic signaling leads to decreased cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells.

Signaling Pathway

Preclinical Development and Efficacy

MRTX1133 demonstrated potent and selective activity in a range of preclinical models.

In Vitro Activity

The in vitro potency and selectivity of MRTX1133 were established through various biochemical and cellular assays.

| Assay | Parameter | MRTX1133 Value | Selectivity | Reference |

| Biochemical Assay | ||||

| KRAS G12D Binding | KD | ~0.2 pM | >1000-fold vs. KRAS WT | [7][9] |

| Cellular Assays | ||||

| pERK Inhibition (AGS cells) | IC50 | 2 nM | >1000-fold vs. KRAS WT cells | [9] |

| Cell Viability (AGS cells) | IC50 | 6 nM | >500-fold vs. KRAS WT cells | |

| Cell Viability (KRAS G12D mutant cell lines) | Median IC50 | ~5 nM | >1000-fold vs. KRAS WT cell lines |

In Vivo Efficacy

MRTX1133 exhibited significant anti-tumor activity in preclinical xenograft models of KRAS G12D-mutant cancers, particularly pancreatic cancer.

| Animal Model | Cancer Type | Dosing | Outcome | Reference |

| Panc-04.03 Xenograft | Pancreatic | 3 mg/kg BID (IP) | 94% tumor growth inhibition | [3] |

| Panc-04.03 Xenograft | Pancreatic | 10 mg/kg BID (IP) | -62% tumor regression | [3] |

| Panc-04.03 Xenograft | Pancreatic | 30 mg/kg BID (IP) | -73% tumor regression | [3] |

| HPAC Xenograft | Pancreatic | 30 mg/kg BID (IP) | 85% tumor regression | [13] |

| AsPC-1 Xenograft (Prodrug 9) | Pancreatic | 100 mg/kg BID (Oral) | Maintained blood concentration >100 ng/mL for >8h | [14][15] |

Pharmacokinetics

Preclinical pharmacokinetic studies in rats and mice revealed challenges with the oral bioavailability of MRTX1133.

| Species | Administration | Dose | T1/2 | Bioavailability | Reference |

| Rat | Oral | 25 mg/kg | 1.12 ± 0.46 h | 2.92% | [16][17] |

| Rat | Intravenous | 5 mg/kg | 2.88 ± 1.08 h | - | [16][17] |

| Mouse | Oral | 30 mg/kg | - | 0.5% | [14] |

Clinical Development and Discontinuation

Based on its promising preclinical data, MRTX1133 entered a Phase 1/2 clinical trial (NCT05737706) in March 2023 for patients with advanced solid tumors harboring a KRAS G12D mutation.[1][18] However, the trial was terminated in March 2025 after completing the Phase 1 portion, citing "formulation challenges" that led to "highly variable and suboptimal" pharmacokinetics.[6] This highlights the critical importance of drug formulation and bioavailability in the translation of potent molecules into effective therapies.

Experimental Protocols

This section provides representative protocols for key experiments used in the evaluation of MRTX1133. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the original studies.

KRAS G12D Binding Affinity (Surface Plasmon Resonance)

-

Principle: Surface Plasmon Resonance (SPR) measures the binding of an analyte (MRTX1133) to a ligand (KRAS G12D) immobilized on a sensor chip by detecting changes in the refractive index at the surface.

-

Method:

-

Recombinant KRAS G12D protein is immobilized on a sensor chip.

-

A series of MRTX1133 concentrations are flowed over the chip.

-

The association and dissociation of MRTX1133 are monitored in real-time.

-

The resulting sensorgram is fitted to a binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Cellular pERK Inhibition Assay (Western Blot)

-

Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK), a downstream marker of KRAS pathway activation.

-

Method:

-

KRAS G12D mutant cells (e.g., AGS) are treated with a dose range of MRTX1133.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against pERK and total ERK (as a loading control).

-

A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.

-

Band intensities are quantified to determine the IC50 for pERK inhibition.

-

Cell Viability Assay (MTS Assay)

-

Principle: The MTS assay is a colorimetric method to assess cell viability. Viable cells reduce the MTS tetrazolium compound to a colored formazan product.

-

Method:

-

KRAS G12D mutant and wild-type cells are seeded in 96-well plates.

-

Cells are treated with a dose range of MRTX1133 for a specified period (e.g., 72 hours).

-

MTS reagent is added to each well.

-

After incubation, the absorbance at 490 nm is measured.

-

Cell viability is calculated relative to untreated controls, and the IC50 is determined.

-

In Vivo Tumor Xenograft Study

-

Principle: To evaluate the anti-tumor efficacy of MRTX1133 in a living organism.

-

Method:

-

KRAS G12D mutant cancer cells (e.g., Panc-04.03) are subcutaneously implanted into immunodeficient mice.

-

Once tumors reach a specified size, mice are randomized into vehicle control and MRTX1133 treatment groups.

-

MRTX1133 is administered at various doses and schedules (e.g., intraperitoneal injection, twice daily).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).

-

Conclusion and Future Perspectives

The development of MRTX1133 represents a landmark achievement in targeting the historically intractable KRAS G12D mutation.[3] Despite its discontinuation, the extensive preclinical data and the insights gained from its clinical evaluation provide a valuable foundation for the continued development of KRAS G12D inhibitors. The challenges encountered with MRTX1133's oral bioavailability underscore the importance of optimizing drug delivery and formulation in parallel with potency and selectivity. The field continues to advance with the development of new KRAS G12D inhibitors, including prodrugs and molecules with different binding modes, offering hope for patients with KRAS G12D-driven cancers.[14][19] The story of MRTX1133 serves as a testament to the power of structure-based drug design and a crucial lesson in the multifaceted nature of successful drug development.

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. drughunter.com [drughunter.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. mdpi.com [mdpi.com]

The Dual-Inhibitory Action of MRTX1133 on Active and Inactive KRAS G12D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS oncogene, particularly the G12D mutation, has long been considered an "undruggable" target in oncology. The advent of MRTX1133, a potent and selective non-covalent inhibitor, represents a significant breakthrough in targeting this prevalent driver of various cancers, including pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth analysis of the mechanism of action of MRTX1133, with a specific focus on its ability to inhibit both the active (GTP-bound) and inactive (GDP-bound) states of the KRAS G12D protein. Through a comprehensive review of preclinical data, this document details the biochemical and cellular effects of MRTX1133, outlines key experimental methodologies, and presents a visual representation of the relevant biological pathways and workflows.

Introduction: The Challenge of Targeting KRAS G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, survival, and differentiation.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12D substitution being particularly frequent.[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream pro-tumorigenic signaling cascades, most notably the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] The development of selective KRAS G12D inhibitors has been a formidable challenge due to the high affinity of KRAS for GTP and the absence of a reactive cysteine residue for covalent targeting, which has been successfully exploited for KRAS G12C inhibitors.[3]

MRTX1133 emerged from extensive structure-based drug design as a non-covalent inhibitor with high potency and selectivity for KRAS G12D.[2] A key feature of its mechanism is its ability to bind to a novel "switch-II" pocket, present in both the GDP-bound (inactive) and GTP-bound (active) conformations of the KRAS G12D protein.[3][4]

Mechanism of Action: Dual Inhibition of KRAS G12D States

MRTX1133 exhibits a unique dual-inhibitory mechanism, binding to both the inactive and active forms of KRAS G12D, albeit with significantly higher affinity for the GDP-bound state.[5] This interaction stabilizes the inactive conformation and allosterically disrupts the binding of effector proteins, such as RAF, to the active form.[5][6]

-

Inhibition of the Inactive (GDP-bound) State: MRTX1133 demonstrates exceptionally high affinity for the GDP-loaded form of KRAS G12D.[4] By binding to the switch-II pocket of the inactive protein, it effectively traps KRAS G12D in this non-signaling conformation, preventing its subsequent activation through nucleotide exchange.[7]

-

Inhibition of the Active (GTP-bound) State: While its affinity for the GTP-bound state is lower than for the GDP-bound form, MRTX1133 can still bind to the active KRAS G12D protein.[5] This binding induces a conformational change in the switch-I and switch-II regions, rendering the protein incapable of engaging with downstream effectors like RAF1.[5][8] This action directly blocks the initiation of oncogenic signaling cascades. Molecular dynamics simulations suggest that MRTX1133 stabilizes the switch-II region through hydrogen bonding with Gly60, leading to an inactive conformation of the switch-I region.[6]

This dual-targeting capability is believed to contribute to the profound and sustained inhibition of KRAS G12D signaling observed in preclinical models.[5]

Figure 1: Mechanism of MRTX1133 Dual Inhibition of KRAS G12D Signaling.

Quantitative Data on MRTX1133 Activity

The potency of MRTX1133 has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings from preclinical studies.

Table 1: Biochemical Activity of MRTX1133

| Assay Type | Target | Parameter | Value | Reference(s) |

| Homogeneous Time-Resolved Fluorescence (HTRF) | GDP-bound KRAS G12D | IC50 | <2 nM | [1][9] |

| Surface Plasmon Resonance (SPR) | GDP-bound KRAS G12D | K | ~0.2 pM | [3][4] |

| AlphaLISA | KRAS G12D/RAF1 Complex Formation | IC50 | 5 nM | [3][10] |

| HTRF Nucleotide Exchange | KRAS G12D | IC50 | 0.14 nM | [11][12] |

| HTRF Nucleotide Exchange | KRAS WT | IC50 | 5.37 nM | [11][12] |

| Binding Selectivity | KRAS G12D vs. KRAS WT (GDP-bound) | Fold Selectivity | ~700-fold | [4][9] |

Table 2: Cellular Activity of MRTX1133

| Assay Type | Cell Line(s) | Parameter | Median Value | Reference(s) |

| Cell Viability | KRAS G12D-mutant cell lines | IC50 | ~5 nM | [1][4] |

| pERK Inhibition | AGS (KRAS G12D) | IC50 | 2 nM | [3][10] |

| pERK Inhibition | KRAS G12D-mutant cell lines | IC50 | ~5 nM | [4][9] |

| Cell Viability Selectivity | KRAS G12D vs. KRAS WT cell lines | Fold Selectivity | >1,000-fold | [4][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize MRTX1133.

Biochemical Assays

4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) for KRAS G12D Binding

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of MRTX1133 for binding to the inactive, GDP-bound form of KRAS G12D.

-

Principle: This assay measures the disruption of an interaction between a tagged KRAS G12D protein and a fluorescently labeled ligand. The binding of MRTX1133 to KRAS G12D displaces the ligand, leading to a decrease in the FRET signal.

-

Protocol:

-

Dispense serial dilutions of MRTX1133 or control compounds into a low-volume 384-well white plate.

-

Prepare a solution of purified, His-tagged, GDP-loaded KRAS G12D protein.

-

Add the KRAS G12D protein solution to the wells containing the compounds.

-

Prepare a detection mixture containing a Europium cryptate-labeled anti-His antibody (donor) and a fluorescently labeled GTP analog (acceptor).

-

Add the detection mixture to all wells.

-

Incubate the plate at room temperature for 2 hours to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the compound concentration to determine the IC50.

-

4.1.2. AlphaLISA for KRAS-RAF Interaction

-

Objective: To assess the ability of MRTX1133 to inhibit the interaction between active, GTP-bound KRAS G12D and the RAS-binding domain (RBD) of its effector, RAF1.

-

Principle: This is a bead-based immunoassay where donor and acceptor beads are brought into proximity when KRAS G12D binds to RAF1-RBD, generating a chemiluminescent signal. MRTX1133-mediated inhibition of this interaction prevents signal generation.

-

Protocol:

-

Dispense serial dilutions of MRTX1133 into a 384-well assay plate.

-

Add a solution of biotinylated, GTP-loaded KRAS G12D protein to the wells.

-

Add a solution of GST-tagged RAF1-RBD to the wells.

-

Incubate for 60 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add streptavidin-coated donor beads to the wells.

-

Add anti-GST-conjugated acceptor beads to the wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the signal intensity against the inhibitor concentration to calculate the IC50.

-

Cell-Based Assays

4.2.1. Cell Viability Assay

-

Objective: To determine the potency of MRTX1133 in inhibiting the proliferation of KRAS G12D-mutant cancer cell lines.

-

Protocol:

-

Seed KRAS G12D-mutant and KRAS wild-type cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of MRTX1133 (typically from pM to µM).

-

Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.

-

Incubate as per the manufacturer's instructions to lyse the cells and stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated control wells and plot cell viability against drug concentration to determine the IC50.

-

4.2.2. Western Blotting for pERK and pS6 Inhibition

-

Objective: To quantify the inhibition of downstream KRAS signaling pathways (MAPK and PI3K/AKT/mTOR) by measuring the phosphorylation levels of ERK and S6.

-

Protocol:

-

Seed KRAS G12D-mutant cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of MRTX1133 for a specified time (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of MRTX1133 in a living organism.

-

Protocol:

-

Subcutaneously implant KRAS G12D-mutant human pancreatic cancer cells (e.g., HPAC or Panc 04.03) into the flank of immunodeficient mice.

-

Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and MRTX1133 treatment groups.

-

Administer MRTX1133 via intraperitoneal injection or oral gavage at specified doses and schedules (e.g., 30 mg/kg, twice daily).

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pERK).

-

Visualizing Workflows and Pathways

Figure 2: Experimental Workflow for Characterizing a KRAS G12D Inhibitor like MRTX1133.

Conclusion and Future Directions

MRTX1133 has demonstrated remarkable preclinical activity by effectively inhibiting both the active and inactive states of the KRAS G12D oncoprotein. Its ability to trap the inactive conformation and block effector binding to the active form leads to profound and sustained suppression of downstream oncogenic signaling, resulting in potent anti-tumor effects in cellular and in vivo models. The detailed experimental protocols provided in this guide serve as a resource for researchers working to further elucidate the mechanisms of KRAS G12D inhibition and to develop the next generation of targeted therapies.

Despite the promise of MRTX1133, challenges such as acquired resistance remain.[13] Mechanisms of resistance identified include the upregulation of receptor tyrosine kinases like EGFR and HER2, as well as mutations in other components of the signaling pathway.[1] Future research will focus on rational combination therapies to overcome these resistance mechanisms and enhance the durability of response to KRAS G12D inhibition.[14] The ongoing clinical evaluation of MRTX1133 will be critical in determining its ultimate role in the treatment of KRAS G12D-mutant cancers.[5]

References

- 1. revvity.com [revvity.com]

- 2. Computationally Empowered Workflow Identifies Novel Covalent Allosteric Binders for KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Preclinical Efficacy of MRTX1133 in Patient-Derived Xenograft Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical evidence for MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D, in patient-derived xenograft (PDX) models. The data presented herein summarizes the significant anti-tumor activity of MRTX1133, details the experimental methodologies employed in these pivotal studies, and visualizes the key signaling pathways and experimental workflows.

Core Efficacy Data in Patient-Derived Xenograft Models

MRTX1133 has demonstrated substantial tumor regression in various KRAS G12D-mutant PDX models, particularly those derived from pancreatic ductal adenocarcinoma (PDAC), a cancer type where this mutation is highly prevalent.[1][2][3] The following tables present a consolidated view of the quantitative outcomes from key preclinical studies.

| PDX Model Type | Cancer Type | MRTX1133 Dosage | Duration of Treatment | Outcome | Reference |

| Pancreatic Cancer | PDAC | 30 mg/kg IP BID | ~14 days | Significant tumor regression | [4] |

| Colorectal Cancer | CRC | Not Specified | Not Specified | 2 out of 8 models showed >30% tumor regression | [5] |

| Pancreatic Cancer | PDAC | Not Specified | Not Specified | 8 out of 11 models showed >30% tumor regression | [5] |

| Cell Line-Derived Xenograft Model | Cancer Type | MRTX1133 Dosage | Duration of Treatment | Outcome | Reference |

| Panc 04.03 | Pancreatic | Not Specified | Not Specified | Tumor regressions | [6] |

| HPAC | Pancreatic | 30 mg/kg IP BID | 28 days | 85% regression rate | [5] |

Mechanism of Action and Signaling Pathway

MRTX1133 is a non-covalent inhibitor that selectively binds to the KRAS G12D mutant protein, locking it in an inactive, GDP-bound state.[1][7] This action prevents the constitutive activation of downstream signaling pathways that drive tumor cell proliferation and survival, most notably the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5] Molecular dynamics simulations have revealed that MRTX1133 stabilizes the switch II region of KRAS G12D, maintaining the switch I region in a dynamically inactive conformation.[8]

Experimental Protocols

The preclinical evaluation of MRTX1133 in PDX models generally follows a standardized workflow. The methodologies outlined below are synthesized from multiple sources to provide a representative overview.

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

-

Tumor Acquisition: Fresh tumor tissue from patients with confirmed KRAS G12D mutations is obtained under informed consent.

-

Implantation: The tumor tissue is fragmented and surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NSG mice).

-

Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested, re-fragmented, and passaged into new cohorts of mice for expansion and subsequent studies.

In Vivo Efficacy Studies

-

Tumor Implantation and Cohort Formation: Tumor fragments from established PDX models are implanted into study mice. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

-

MRTX1133 Administration: MRTX1133 is typically formulated for intraperitoneal (IP) injection. A common dosing regimen is 30 mg/kg administered twice daily (BID).[4]

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint Analysis: Studies are typically concluded when tumors in the control group reach a predetermined size or at a specified time point (e.g., 14-28 days). At the endpoint, tumors are excised, weighed, and processed for further analysis.

Biomarker and Pharmacodynamic Analysis

To confirm target engagement and understand the biological effects of MRTX1133, tumors are often analyzed for key biomarkers.

-

Immunohistochemistry (IHC): Tumor sections are stained for markers of downstream pathway inhibition, such as phosphorylated ERK (pERK) and phosphorylated S6 (pS6), as well as markers of apoptosis (e.g., cleaved caspase-3). A dose-dependent reduction in pERK and pS6 levels and an increase in apoptosis markers are indicative of MRTX1133 activity.[5]

-

Western Blotting: Protein lysates from tumor tissue are used to quantify the levels of key signaling proteins to confirm pathway inhibition.

-

RNA Sequencing: Transcriptomic analysis can be performed to assess changes in gene expression profiles, including the downregulation of KRAS target genes like DUSP6 and SPRY4.[9]

Combination Therapies

While MRTX1133 demonstrates significant single-agent activity, preclinical studies have explored combination strategies to enhance its efficacy and overcome potential resistance mechanisms. Combining MRTX1133 with inhibitors of upstream or downstream effectors, such as EGFR inhibitors (e.g., afatinib, cetuximab) or PI3Kα inhibitors (e.g., BYL719), has shown promise.[1][5] Additionally, combining MRTX1133 with immune checkpoint blockade has been shown to lead to sustained tumor regression and improved survival in immunocompetent mouse models, an effect dependent on CD8+ T cells.[9][10]

Conclusion

The preclinical data from patient-derived xenograft models provide compelling evidence for the potent anti-tumor activity of MRTX1133 against KRAS G12D-mutant cancers. The consistent tumor regressions observed, particularly in pancreatic cancer models, underscore the therapeutic potential of this targeted inhibitor. The detailed experimental protocols and mechanistic insights outlined in this guide offer a solid foundation for further research and clinical development. Future investigations will likely focus on optimizing combination strategies and further elucidating mechanisms of resistance to maximize the clinical benefit of MRTX1133.

References

- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 2. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 7. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]

Initial Studies on the Antitumor Activity of MRTX1133: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on MRTX1133, a potent and selective, non-covalent inhibitor of the KRAS G12D mutation. The document details its mechanism of action, antitumor activity in vitro and in vivo, and the experimental methodologies employed in these foundational studies.

Core Findings and Mechanism of Action